4-(2-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with a fluorophenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with suitable diketones in the presence of a catalyst can lead to the formation of the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance yield and reduce reaction times. These methods are advantageous for scaling up the production while maintaining the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the fluorophenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds like quinine and chloroquine share a similar quinoline core but differ in their substituents and biological activities.
Fluoroquinolones: These compounds, such as ciprofloxacin, also contain a fluorine atom but have different structural frameworks and are primarily used as antibiotics.
Uniqueness
4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific combination of a pyrazoloquinoline core and a fluorophenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H14FN3O2/c17-9-5-2-1-4-8(9)12-13-10(6-3-7-11(13)21)18-15-14(12)16(22)20-19-15/h1-2,4-5,12H,3,6-7H2,(H3,18,19,20,22) |
InChI Key |
GIKVMMVBJURRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CC=C4F)C(=O)C1 |
Origin of Product |
United States |
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